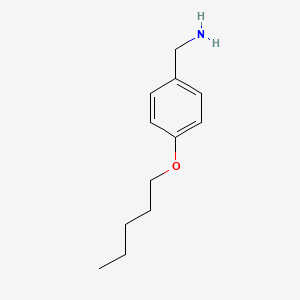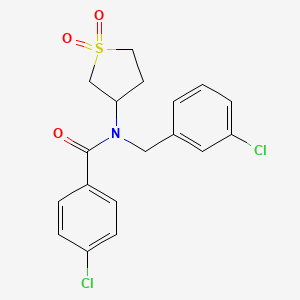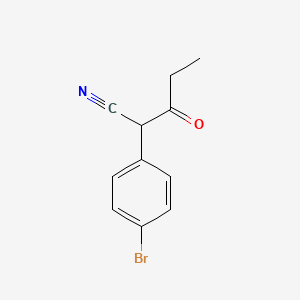
1-(3,4-Difluorophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Difluorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Another method involves the direct thiolation of 3,4-difluorophenyl ethane using thiolating agents like hydrogen sulfide or thiourea under acidic or basic conditions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the thiol group under basic or acidic conditions to form various substituted products.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides, hydrocarbons
Substitution: Alkylated, acylated, or sulfonylated derivatives
Scientific Research Applications
1-(3,4-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Difluorophenyl)ethane-1-thiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and modulating biological processes.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
- 1-(2,4-Difluorophenyl)ethane-1-thiol
- 1-(3,4-Dichlorophenyl)ethane-1-thiol
- 1-(3,4-Difluorophenyl)ethane-1-amine
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of fluorine atoms in this compound imparts unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H8F2S |
|---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 |
InChI Key |
ZTXLBMIOOZNQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)

![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)



